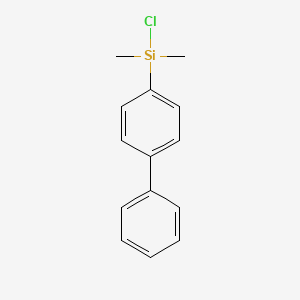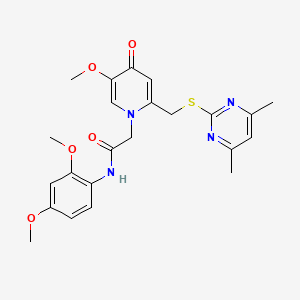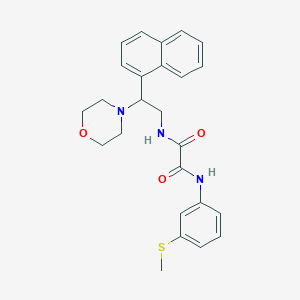
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
説明
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as MDPAC, is a chemical compound that has been studied for its potential use in scientific research. MDPAC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Molecular Structure and Synthesis
Pyrazole derivatives have been synthesized and analyzed for their molecular conformation and hydrogen bonding capabilities. For instance, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives demonstrate complex hydrogen-bonded frameworks, suggesting potential applications in the design of new materials and as ligands in metal-organic frameworks (Asma et al., 2018).
Crystal Structure Analysis
Studies involving 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate and related compounds have provided insights into their crystal packing, molecular geometry, and the role of weak intermolecular interactions. These findings are crucial for understanding the solid-state chemistry of pyrazoles and designing compounds with desired physical properties (Isuru R. Kumarasinghe et al., 2009).
Nonlinear Optical Properties
Research on pyrazole derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid has explored their nonlinear optical properties, indicating potential applications in photonics and optoelectronics. The detailed spectroscopic investigation and theoretical analysis of these compounds contribute to the development of materials with advanced optical functionalities (Ö. Tamer et al., 2015).
Electrochemiluminescence
The synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives has been explored for their electrochemiluminescence (ECL) properties. These studies demonstrate the potential of pyrazole-based compounds in developing ECL sensors and devices, which could have significant applications in analytical chemistry and bioassays (C. Feng et al., 2016).
特性
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCIUCCLIMARHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid](/img/structure/B2663955.png)
![N-(2-(diethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2663956.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)
![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)


![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)
